Ansatrienin A

説明

Ansatrienin A is an ansamycin antibiotic and antifungal agent first isolated from S. collinus and S. rishiriensis . It is a natural product found in Streptomyces seoulensis .

Synthesis Analysis

The biosynthesis of Ansatrienin A involves a tridomain nonribosomal peptide synthetase (NRPS), AstC, and an N-acyltransferase, AstF1 . AstC can efficiently catalyze the transfer of d-alanine to the C-11 hydroxyl group of ansatrienins, and AstF1 is able to attach the cyclohexanoyl group to the amino group of d-alanine .Molecular Structure Analysis

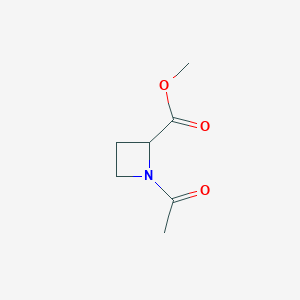

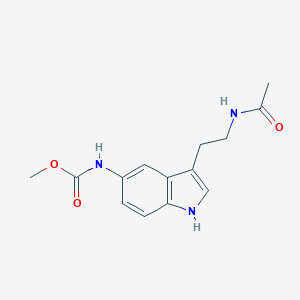

Ansatrienin A has a molecular formula of C36H48N2O8 . Its structure includes a unique 5/6/8 dihydrofuran-fused benzo[b]azocine chromophore .Chemical Reactions Analysis

The addition of the unique N-cyclohexanoyl d-alanyl side chain to Ansatrienin A is achieved by a modular NRPS that can catalyze intermolecular d-alanylation of the hydroxyl group to form an ester bond .Physical And Chemical Properties Analysis

Ansatrienin A has a molecular weight of 636.8 g/mol . Its IUPAC name is (5R,6E,8E,10E,13S,14S,15R,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl-2-(cyclohexanecarbonylamino)propanoate .科学的研究の応用

Antibiotic Properties

Ansatrienin A is an antibiotic that has been isolated from Streptomyces collinus Tu 1892 and Streptomyces rhishiriensis . It has shown to exhibit pronounced activity against fungi and yeasts .

Biosynthesis

The biosynthesis of Ansatrienin A involves the assembly of polyketide chains using 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit . The gene encoding AHBA synthase, an enzyme which catalyzes the final step of AHBA biosynthesis in the recently discovered aminoshikimate pathway, has been used to identify two separate antibiotic biosynthetic gene clusters in S. collinus .

Derivation from Shikimic Acid

The structure of Ansatrienin A is unusual in that it contains a cyclohexanecarboxamide moiety. This moiety has been shown by feeding studies to be derived from shikimic acid . Furthermore, the detection of an Ansatrienin congener that contains a 1-cyclohexenecarboxamide moiety suggests that the pathway from shikimic acid leads through a 1-cyclohexenecarboxylic acid intermediate .

Cell-Free Transformations

Cell-free extracts of Streptomyces collinus were tested with various cyclohexene- and cyclohexadienecarboxylic acids in order to determine the latter stages of the conversion of shikimic acid to cyclohexanecarboxylic acid . It was demonstrated that the final three steps of this process involve reduction of the α,β-double bond of 1(6),2-cyclohexadienylcarbonyl CoA, an isomerization of the double bond of the resulting 2-cyclohexenylcarbonyl CoA to afford 1-cyclohexenylcarbonyl CoA, and a subsequent reduction of the newly formed α,β-double bond .

Potential Applications in Drug Discovery

Given its antibiotic properties and unique biosynthetic pathway, Ansatrienin A could potentially be used in drug discovery and development. Its pronounced activity against fungi and yeasts suggests potential applications in the treatment of fungal and yeast infections .

作用機序

Target of Action

Ansatrienin A, also known as Mycotrienin I, is an ansamycin antibiotic and antifungal agent . It primarily targets the parathyroid hormone-induced calcium release and pp60c-srcM kinase . These targets play crucial roles in bone resorption and kinase activity, respectively .

Mode of Action

Ansatrienin A interacts with its targets by inhibiting their activities. It inhibits parathyroid hormone-induced calcium release (IC50 = 64 nM), which is a measure of bone resorption . It also inhibits pp60c-srcM kinase (IC50 = 100 nM), a protein involved in cellular signaling .

Biochemical Pathways

It’s known that it potentiates the chemotherapeutic action of several clinical anti-cancer agents . This suggests that it may interact with biochemical pathways related to cancer cell proliferation and survival.

Pharmacokinetics

It’s known that ansatrienin a is soluble in ethanol, methanol, dmf, or dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

Ansatrienin A displays potent anticancer activity against cell lines and inhibits osteoclastic bone resorption . It also significantly potentiates the action of several clinical anti-cancer agents . This suggests that Ansatrienin A could have potential therapeutic applications in cancer treatment and bone-related disorders.

Action Environment

The action, efficacy, and stability of Ansatrienin A can be influenced by various environmental factors. For instance, the solubility of Ansatrienin A in different solvents could affect its distribution and action in the body . .

将来の方向性

特性

IUPAC Name |

[(5R,6E,8E,10E,13S,14S,15R,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14+/t24-,25-,29+,31+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUVMHRJRCRFSL-NXBJUTJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(/[C@@H]1O)\C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ansatrienin A | |

CAS RN |

82189-03-5 | |

| Record name | Mycotrienin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082189035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

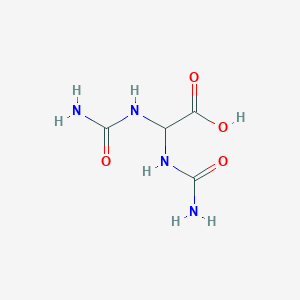

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)